Product packaging for 2-methoxy-N-(2-methoxybenzyl)benzamide(Cat. No.:)

2-methoxy-N-(2-methoxybenzyl)benzamide

Cat. No.: B1633316
M. Wt: 271.31 g/mol
InChI Key: LWWIFEXSJWVDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methoxy-N-(2-methoxybenzyl)benzamide is a synthetic organic compound with the molecular formula C₁₆H₁₇NO₃ and a molecular weight of 271.31 g/mol . This benzamide derivative is supplied as a high-purity solid for research and development purposes only. This compound is a key chemical entity in medicinal chemistry and drug discovery research. Structurally similar N-substituted benzamide derivatives are extensively investigated for their diverse biological potential, serving as core scaffolds in the development of novel therapeutic agents . Research on analogous compounds highlights significant interest in benzamide structures featuring methoxy and hydroxy groups for their antioxidative and antiproliferative properties, which are valuable in oncological and oxidative stress studies . Furthermore, such benzamide derivatives are important intermediates in organic synthesis, used in the preparation of more complex molecules like Schiff bases, which exhibit specific crystalline properties and intermolecular bonding patterns of research interest . This product is intended for chemical and pharmaceutical research applications. It is for laboratory use only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO3 B1633316 2-methoxy-N-(2-methoxybenzyl)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

2-methoxy-N-[(2-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C16H17NO3/c1-19-14-9-5-3-7-12(14)11-17-16(18)13-8-4-6-10-15(13)20-2/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

LWWIFEXSJWVDBN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=CC=C2OC

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=CC=C2OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Methoxy N 2 Methoxybenzyl Benzamide

Established Synthetic Pathways for the Chemical Compound

The formation of the amide bond in 2-methoxy-N-(2-methoxybenzyl)benzamide can be achieved through several established synthetic methodologies, including direct condensation, aminolysis, and one-pot strategies.

Direct Condensation Approaches

Direct condensation involves the reaction of a carboxylic acid with an amine in the presence of a coupling agent. For the synthesis of this compound, this would entail the reaction of 2-methoxybenzoic acid with 2-methoxybenzylamine. Various coupling agents can be employed to facilitate this reaction by activating the carboxylic acid. A common approach involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Another effective method for direct condensation is the mixed anhydride (B1165640) method. In this approach, the carboxylic acid (2-methoxybenzoic acid) is first treated with a chloroformate, such as isobutyl chloroformate, in the presence of a base like triethylamine (B128534), to form a mixed anhydride. This activated intermediate then readily reacts with the amine (2-methoxybenzylamine) to yield the desired amide. researchgate.net

Table 1: Representative Conditions for Direct Condensation of Substituted Benzoic Acids and Benzylamines
Carboxylic AcidAmineCoupling Agent/MethodSolventBaseYield (%)Reference
4-Formylbenzoic acid2-(Trifluoromethyl)benzylamine (B1294370)Isobutyl chloroformateChloroformTriethylamineNot Specified researchgate.net
4-Iodobenzoic acid2-TrifluoromethylbenzylamineEDC, DMAPDry DCM-Not Specified acs.org

Aminolysis Reactions

Aminolysis reactions provide a straightforward route to N-substituted benzamides through the reaction of a more reactive carboxylic acid derivative, typically an acyl chloride, with an amine. In the context of synthesizing this compound, this would involve the reaction of 2-methoxybenzoyl chloride with 2-methoxybenzylamine.

The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Common bases used for this purpose include triethylamine or pyridine. The choice of solvent is typically an inert organic solvent such as dichloromethane (B109758) or diethyl ether. This method is often preferred due to the high reactivity of acyl chlorides, which can lead to high yields and relatively short reaction times.

Table 2: Examples of Aminolysis for the Synthesis of Benzamide (B126) Derivatives
Acyl ChlorideAmineBaseSolventReaction ConditionsReference
2-Methoxybenzoyl chloride5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-aminePyridinePyridine273 K to room temp. researchgate.net
p-Methoxybenzoyl chloride4-methoxy-2-nitroanilineTriethylamineDichloromethaneRoom temperature, 12 h ottokemi.com

One-Pot Synthesis Strategies for Benzamide Derivatives

One such strategy involves the oxidative amidation of an aldehyde with an amine. For instance, N-benzylbenzamide can be synthesized in a one-pot reaction from benzaldehyde (B42025) and benzylamine (B48309) using a copper-based metal-organic framework (Cu-MOF) as a catalyst in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net This approach could potentially be adapted for the synthesis of this compound from 2-methoxybenzaldehyde (B41997) and 2-methoxybenzylamine.

Another one-pot approach involves the reaction of a carboxylic acid with an amine using a combination of trichloroacetonitrile (B146778) (TCA) and triphenylphosphine (B44618) (TPP). This method is presumed to proceed through the in-situ formation of the carboxylic acid chloride, which then reacts with the amine. researchgate.net

Table 3: One-Pot Synthesis of N-Benzylbenzamide
AldehydeAmineCatalystOxidantSolventTemperature (°C)Yield (%)Reference
BenzaldehydeBenzylamineCu2(BDC)2DABCOTBHPCH3CN6575 researchgate.net

Chemical Reactions and Mechanistic Analyses of Benzamide Derivatives

The chemical reactivity of this compound is influenced by the amide functionality and the methoxy-substituted aromatic rings. Oxidation and reduction reactions are key transformations for benzamide derivatives.

Oxidation Reactions

The oxidation of N-benzylbenzamide derivatives can occur at the benzylic carbon-hydrogen bond. For instance, the heterogeneous catalytic oxidation of N-benzylbenzamide to N-benzoylimide has been reported using manganese oxides as catalysts. The reaction mechanism is thought to involve the abstraction of a hydrogen atom from the benzylic position. A Hammett plot for the competitive oxidation of para-substituted N-benzylbenzamides suggests the formation of a negatively charged transition state. google.com

The oxidation of the amide nitrogen itself is less common but can be achieved under specific conditions. Furthermore, the aromatic rings can undergo oxidation, although this typically requires harsh conditions and may lead to a mixture of products. The presence of electron-donating methoxy (B1213986) groups would likely direct electrophilic attack to the ortho and para positions relative to them.

Reduction Reactions

The amide functionality in benzamide derivatives can be reduced to an amine. The reduction of N-benzylbenzamide to dibenzylamine (B1670424) can be achieved using various reducing agents. For example, titanium tetrachloride-catalyzed reduction with borane-ammonia has been shown to be effective. The rate of this reduction is dependent on the nature and quantity of the Lewis acid catalyst, the solvent, and the reaction temperature. nih.gov

The mechanism of amide reduction by metal hydrides generally involves the coordination of the metal to the carbonyl oxygen, followed by hydride attack on the carbonyl carbon. Subsequent elimination of a metal oxide species leads to the formation of an iminium ion, which is then further reduced to the amine. The specific pathway and intermediates can vary depending on the reducing agent and reaction conditions.

Table 4: Reduction of N-Benzylbenzamide
SubstrateReducing AgentCatalystSolventTemperatureConversion (%)ProductReference
N-benzylbenzamideBorane-ammoniaTiCl4 (10 mol%)Diethyl etherRoom temp.13Dibenzylamine nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of organic synthesis, allowing for the introduction of a wide array of functional groups. In the context of N-substituted benzamides, these reactions can be challenging due to the inherent stability of the amide bond. However, under specific conditions, transformations can be achieved.

Research on related N-phenylbenzamides has demonstrated that nucleophilic substitution can be a viable synthetic route. For instance, various substituted benzoyl chlorides can react with 1,3-diphenylthiourea in the presence of triethylamine in tetrahydrofuran (B95107) (THF) at 70°C to yield N-phenylbenzamides in excellent and pure yields. unair.ac.id This reaction proceeds through a proposed imino alcohol-amide tautomerism and involves a rearrangement intermediate. unair.ac.id

Another approach involves the reaction of benzamides with organolithium reagents. Studies on different benzamides have shown that nucleophilic acyl substitution using n-butyllithium (n-BuLi) in cyclopentyl methyl ether (CPME) can lead to the formation of ketones. researchgate.net The reaction is rapid, and the ratio of ketone to the over-addition product (alcohol) can be influenced by the reaction conditions and the structure of the benzamide. researchgate.net

While specific examples for this compound are not detailed in the reviewed literature, the principles from these related studies suggest potential pathways for its functionalization. For instance, nucleophilic attack on the carbonyl carbon could be achieved using strong nucleophiles, potentially leading to the substitution of the benzylamine moiety or addition to the carbonyl group, depending on the reaction conditions and the nature of the nucleophile. The methoxy groups on both aromatic rings may influence the electronic properties of the molecule and, consequently, its reactivity in such transformations.

Coupling Reactions (e.g., Suzuki–Miyaura)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. While typically employed for coupling aryl halides with boronic acids, its application can be extended to activate other functional groups.

In the context of N-benzylbenzamide derivatives, the Suzuki-Miyaura reaction has been utilized to synthesize more complex structures. For example, a two-step route to biphenyl (B1667301) acid derivatives involved the initial formation of an N-benzylbenzamide, which was then subjected to Suzuki coupling conditions with a boronic acid to form the desired biphenyl structure. acs.org This demonstrates that the N-benzylbenzamide scaffold can be compatible with the conditions required for Suzuki-Miyaura coupling.

Furthermore, microwave-assisted Suzuki-Miyaura coupling has been shown to be effective for the arylation of various heterocyclic compounds, including those with benzylic bromide functionalities. nih.gov Optimized conditions often involve a palladium catalyst such as Pd(OAc)₂, a phosphine (B1218219) ligand like JohnPhos, a base like potassium carbonate, and a solvent such as dimethylformamide (DMF). nih.gov

While direct Suzuki-Miyaura coupling involving the cleavage of the C-N bond of an amide is a more advanced and less common transformation, research has been conducted in this area. researchgate.net For a compound like this compound, if it were modified to include a halide or triflate group on one of the aromatic rings, it could readily participate as a substrate in a standard Suzuki-Miyaura reaction to introduce new aryl or heteroaryl groups.

Below is an illustrative data table of reaction conditions for Suzuki-Miyaura coupling of benzyl (B1604629) halides with arylboronic acids, which could be adapted for derivatives of this compound.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Benzyl Halides

Entry Benzyl Halide Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Yield (%)
1 Benzyl bromide Phenylboronic acid PdCl₂(dppf)·CH₂Cl₂ (2) Cs₂CO₃ THF/H₂O (10:1) 77 High
2 4-Methoxybenzyl bromide Phenylboronic acid PdCl₂(dppf)·CH₂Cl₂ (2) Cs₂CO₃ THF/H₂O (10:1) 77 High
3 Benzyl bromide 3-Methoxyphenylboronic acid Pd(OAc)₂ (5) / JohnPhos (10) K₂CO₃ DMF 120 (MW) Moderate

This table is a compilation of data from similar reactions and is intended for illustrative purposes. nih.govnih.gov

Theoretical Analysis of Alkaline Hydrolysis Mechanisms for Related Benzamides

The alkaline hydrolysis of amides is a fundamental organic reaction. Theoretical studies, often employing density functional theory (DFT), provide valuable insights into the reaction mechanisms that are not always accessible through experimental means alone.

For N-substituted amides, the rate of hydrolysis can be influenced by the nature of the substituents on both the acyl group and the nitrogen atom. arkat-usa.org Electron-withdrawing groups on the acyl portion generally accelerate hydrolysis, while the effect of substituents on the nitrogen is more complex, involving both electronic and steric factors.

Theoretical calculations on the alkaline hydrolysis of related phosphotriesters have shown that solvent effects can significantly alter the energy barriers of the reaction steps. rsc.org While the formation of the pentacoordinate intermediate may be rate-determining in aqueous solution, the decomposition of this intermediate can have a lower energy barrier. rsc.org A similar influence of the solvent is expected for the hydrolysis of benzamides.

A mild protocol for the alkaline hydrolysis of secondary and tertiary amides has been developed using non-aqueous conditions, such as NaOH in a methanol/dichloromethane mixture. arkat-usa.orgresearchgate.net This method can be advantageous when dealing with substrates that are sensitive to vigorous aqueous basic conditions.

Process Optimization and Scalability Considerations in Benzamide Synthesis

The transition from a laboratory-scale synthesis to large-scale production presents numerous challenges that require careful process optimization and consideration of scalability. biosynth.com For the synthesis of a specific compound like this compound, these considerations are crucial for ensuring efficiency, safety, and cost-effectiveness.

Process Optimization:

The optimization of a synthetic route for a benzamide derivative typically involves several key aspects:

Reaction Conditions: This includes optimizing temperature, reaction time, and the concentration of reactants and catalysts. For instance, in the synthesis of some benzamide derivatives, increasing the reaction temperature has been shown to significantly improve the yield. researchgate.net

Catalyst and Reagent Selection: The choice of catalyst and reagents can have a profound impact on the reaction's efficiency and selectivity. For example, in some amidation reactions, the use of specific coupling agents can lead to higher yields and purities.

Solvent Effects: The solvent can influence reaction rates and selectivity. The use of greener solvents is also a key consideration in modern process chemistry.

Work-up and Purification: Developing an efficient and scalable work-up and purification protocol is essential. This may involve optimizing extraction, crystallization, and chromatographic methods. researchgate.net

Scalability Considerations:

When scaling up the synthesis of a complex benzamide, several factors must be addressed:

Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become hazardous on a large scale if heat transfer is not managed effectively. The choice of reactor and cooling systems is critical.

Mass Transfer: In heterogeneous reactions, ensuring efficient mixing and mass transfer between phases becomes more challenging at a larger scale.

Raw Material Sourcing: The availability, cost, and quality of starting materials and reagents are significant considerations for large-scale production. biosynth.com

Equipment and Infrastructure: The synthesis may require specialized equipment to handle specific reaction conditions or to ensure safety. biosynth.com

Regulatory Compliance: The manufacturing process must adhere to relevant regulatory standards, especially if the compound is intended for pharmaceutical or other regulated applications.

The table below outlines some common challenges and potential solutions in the scale-up of chemical syntheses, which are applicable to the production of this compound.

Table 2: Common Scale-Up Challenges and Mitigation Strategies

Challenge Potential Mitigation Strategies
Poor Heat Transfer Use of jacketed reactors, internal cooling coils, or flow chemistry setups.
Inefficient Mass Transfer Optimization of stirring speed and impeller design; use of phase-transfer catalysts.
Difficult Purification Development of robust crystallization methods; use of preparative chromatography.
Inconsistent Raw Material Quality Establishing stringent quality control specifications for starting materials.
Safety Hazards Thorough process safety analysis (e.g., HAZOP); implementation of appropriate engineering controls.

This table presents general challenges and strategies in chemical process scale-up. biosynth.compharmaceutical-technology.comnih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Methoxy N 2 Methoxybenzyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 2-methoxy-N-(2-methoxybenzyl)benzamide, both ¹H and ¹³C NMR data provide critical insights into its electronic environment and connectivity.

¹H NMR Data Interpretation

The proton NMR spectrum of this compound exhibits a series of distinct signals that correspond to the different types of protons present in the molecule. The aromatic protons, located on the two benzene (B151609) rings, typically resonate in the downfield region of the spectrum, a consequence of the deshielding effect of the ring currents. The protons of the two methoxy (B1213986) groups (-OCH₃) are expected to appear as sharp singlets, with their chemical shifts influenced by their respective positions on the aromatic rings. Furthermore, the methylene protons (-CH₂-) of the benzyl (B1604629) group and the amide proton (-NH-) will also present characteristic signals, with the latter's chemical shift potentially being broad and dependent on solvent and concentration.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, the spectrum would be expected to show distinct signals for the carbonyl carbon of the amide group, the aromatic carbons, the methoxy carbons, and the methylene carbon. The chemical shift of the carbonyl carbon is characteristically found in the downfield region. The aromatic carbons will appear in a specific range, with those directly attached to the oxygen atoms of the methoxy groups being shifted further downfield.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is instrumental in identifying the functional groups within a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. The FTIR spectrum of this compound is anticipated to display several key absorption bands. A prominent band corresponding to the N-H stretching vibration of the secondary amide is expected. The carbonyl (C=O) stretching vibration of the amide group will also give rise to a strong absorption peak. Additionally, C-H stretching vibrations from the aromatic rings and the aliphatic methylene and methoxy groups will be observable, as will C=C stretching vibrations within the aromatic rings and C-O stretching from the ether linkages.

Mass Spectrometry (MS) for Molecular Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The exact mass of the compound is 271.1208 atomic mass units. nist.gov High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula, C₁₆H₁₇NO₃. nist.gov The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, revealing stable fragments that are formed upon ionization.

X-ray Crystallography for Solid-State Structure Determination

Crystal Data and Lattice Parameters

The crystallographic data provides detailed information about the unit cell of the crystal. While the full crystallographic information file (CIF) contains exhaustive details, the fundamental lattice parameters define the size and shape of the unit cell.

Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
TriclinicP-18.827(2)9.245(2)10.038(3)65.591(11)66.864(12)88.019(13)

This data is based on the crystallographic information available for CCDC deposition number 706523.

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Hydrogen Bonding:

The primary and most influential intermolecular force in the crystal structure of this compound is hydrogen bonding. The molecule contains a single classical hydrogen bond donor, the amide N-H group, and multiple potential hydrogen bond acceptors. The most prominent acceptor is the carbonyl oxygen atom (C=O) of the amide functional group, which is typical for benzamide (B126) derivatives.

The interaction takes the form of an N-H···O=C hydrogen bond. These bonds link adjacent molecules, often forming extended one-dimensional chains or centrosymmetric dimers, which then pack together to build the three-dimensional crystal lattice. The specific geometry and motif of this hydrogen bonding are defined by the bond lengths and angles determined in the crystallographic study. In addition to the strong carbonyl acceptor, the two methoxy oxygen atoms (-OCH₃) present in the molecule can also act as weaker hydrogen bond acceptors, potentially participating in minor or secondary interactions that further stabilize the crystal packing.

Potential Hydrogen Bond Interactions in this compound
Interaction TypeDonor GroupAcceptor Group(s)Role in Crystal Packing
Strong Hydrogen BondAmide (N-H)Carbonyl Oxygen (C=O)Primary driving force for supramolecular assembly, typically forming chains or dimers.
Weak Hydrogen BondAmide (N-H)Methoxy Oxygen (-OCH₃)Potential for secondary interactions contributing to the stability of the 3D lattice.

Hirshfeld Surface Analysis:

Computational Chemistry and Molecular Modeling of 2 Methoxy N 2 Methoxybenzyl Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

There are no specific Density Functional Theory (DFT) calculation results available in the reviewed literature for 2-methoxy-N-(2-methoxybenzyl)benzamide. DFT is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their reactivity and properties.

No studies detailing the HOMO and LUMO energy levels or their distribution for this compound have been found. This type of analysis is crucial for understanding a molecule's electronic transitions and its tendency to donate or accept electrons in chemical reactions.

A Molecular Electrostatic Potential (MEP) surface analysis for this compound is not present in the available scientific literature. An MEP map illustrates the charge distribution on a molecule's surface, highlighting electrophilic and nucleophilic regions, which is essential for predicting intermolecular interactions.

Molecular Docking Studies for Ligand-Target Interactions

Specific molecular docking studies for this compound are not documented in published research. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. While numerous studies perform docking on various benzamide (B126) derivatives to explore their potential as therapeutic agents, this particular compound has not been the subject of such a published investigation.

In Silico Prediction of Molecular Interactions and Structural Conformations

Comprehensive in silico predictions of molecular interactions and detailed structural conformations for this compound are not available. While basic 2D and 3D structural representations exist, in-depth computational studies on its conformational possibilities and interaction patterns with biological targets have not been published. The PubChem database does note the existence of a crystal structure deposited in the Cambridge Crystallographic Data Centre (CCDC), which provides experimental data on its solid-state conformation. nih.gov However, further computational analysis based on this structure is not found.

Structure Activity Relationship Sar Studies of 2 Methoxy N 2 Methoxybenzyl Benzamide and Its Analogues

Impact of Substituent Modifications on Biological Activity

Modifications to the benzamide (B126) ring of 2-methoxy-N-(2-methoxybenzyl)benzamide analogues have been shown to be a key determinant of their biological activity. The nature and position of these substituents can dramatically alter the compound's potency and selectivity.

Methoxy (B1213986) Groups: The presence of a methoxy group, particularly at the 2-position of the benzamide ring, is a common feature in many biologically active N-benzylbenzamides. In a series of benzamide-isoquinoline derivatives, it was found that electron-donating groups like methoxy increased the affinity for the sigma-2 (σ2) receptor. nih.gov Specifically, adding a methoxy group to the para-position of the benzamide phenyl ring dramatically improved σ2 selectivity over the σ1 receptor by 631-fold. nih.gov In another study on N-benzyl-2-methoxy-5-propargyloxybenzoamides, the 2-methoxy group was a core component of compounds exhibiting herbicidal activity. nih.gov

Halogenation: The introduction of halogen atoms to the benzamide ring can also modulate activity. For instance, in a study of 2-phenoxybenzamides, the substitution pattern on the anilino partial structure, which is analogous to the N-benzyl portion, was found to be critical for antiplasmodial activity. mdpi.comresearchgate.net While this study focused on a different core, it highlights the sensitivity of benzamide-like structures to halogen substitutions.

Nitro Group: In contrast to the beneficial effect of electron-donating groups, the introduction of an electron-withdrawing nitro group on the benzamide phenyl ring has been shown to decrease σ2 receptor affinity in benzamide-isoquinoline derivatives. nih.gov This suggests that reducing the electron density on the benzamide ring is detrimental to this specific biological activity. Research on nitroaniline has shown that the nitro group is a weaker modulator of the ring's π-electron structure compared to an amino group. researchgate.net In QSAR studies of 6-methoxy benzamides as dopamine (B1211576) D2 receptor antagonists, a nitro group on the phenyl ring was found to hinder the antagonistic activity. researchgate.net

Cyano Group: While specific data on cyano group substitution on the benzamide ring of the title compound is limited in the provided results, the general principles of electronic effects suggest it would act as a strong electron-withdrawing group, similar to the nitro group, potentially reducing activity in contexts where electron-donating properties are favored.

The following table summarizes the influence of various substituents on the benzamide ring on biological activity based on related compound classes.

SubstituentPositionEffect on Biological ActivityCompound Class StudiedReference
MethoxyparaDramatically improved sigma-2 receptor selectivity.Benzamide-isoquinoline derivatives nih.gov
Methoxy2-positionCore feature for herbicidal activity.N-benzyl-2-methoxy-5-propargyloxybenzoamides nih.gov
NitroPhenyl ringDecreased sigma-2 receptor affinity.Benzamide-isoquinoline derivatives nih.gov
NitroPhenyl ringHindered dopamine D2 receptor antagonistic activity.6-methoxy benzamides researchgate.net

The N-substituted benzyl (B1604629) moiety is another critical region for SAR, where even small changes can lead to significant differences in biological activity.

Positional Importance of Substituents: Studies on N-benzylbenzamides as dual soluble epoxide hydrolase/peroxisome proliferator-activated receptor γ (sEH/PPARγ) modulators highlighted the importance of substitution at the ortho position of the benzyl ring. acs.org A trifluoromethyl (-CF3) group at this position was found to be important for sEH inhibition and metabolic stability. acs.org Replacing this group with hydrogen, methyl, chloro, or bromo led to a loss of potency. acs.org The absence of an ortho substitution resulted in an almost complete loss of sEH inhibition. acs.org

Impact of Different Substituents: In the development of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors, a wide range of substitutions on the benzyl ring were explored. nih.gov One of the most potent compounds featured a 3,4,5-trimethoxy substitution pattern on the benzyl ring. nih.gov In another study on N-benzyl-2-methoxy-5-propargyloxybenzoamides as herbicides, introducing a fluorine or methyl group at the 3- or 4-position of the benzyl ring was beneficial for activity. nih.gov

Combined Substitutions: The combination of substituents on the benzyl ring has also been investigated. For dual sEH/PPARγ modulators, an ortho-CF3, para-F substitution pattern improved subtype-selective PPARγ activation but did not enhance sEH inhibition. acs.org

The table below details the effects of modifications on the N-substituted benzyl moiety.

SubstituentPosition on Benzyl RingEffect on Biological ActivityCompound Class StudiedReference
-CF3orthoImportant for sEH inhibition and metabolic stability.N-benzylbenzamides as sEH/PPARγ modulators acs.org
-H, -CH3, -Cl, -BrorthoLoss of potency compared to -CF3.N-benzylbenzamides as sEH/PPARγ modulators acs.org
Fluorine or Methyl3- or 4-positionBeneficial for herbicidal activity.N-benzyl-2-methoxy-5-propargyloxybenzoamides nih.gov
3,4,5-trimethoxyBenzyl RingPotent tubulin polymerization inhibition.N-benzylbenzamide derivatives nih.gov
ortho-CF3, para-FBenzyl RingImproved subtype-selective PPARγ activation.N-benzylbenzamides as sEH/PPARγ modulators acs.org

Conformation and Stereochemistry in Biological Recognition

The three-dimensional arrangement of atoms (conformation) and the spatial arrangement of substituents (stereochemistry) are pivotal in how this compound and its analogues are recognized by biological targets. longdom.org

Conformational Isomerism: N-benzylbenzamides can exist in different conformations due to rotation around single bonds, such as the amide bond and the bonds connecting the rings to the amide linker. researchgate.net NMR studies on N-benzyl-N-(furan-2-ylmethyl)acetamide revealed a hindered cis(E)-trans(Z) rotational equilibrium in solution. scielo.brscielo.br Theoretical calculations have been used to investigate the conformational equilibria of substituted benzamides, showing that both cis and trans conformers can be present, with their relative stability influenced by substituents and solvent. nih.gov For N-methyl-2-methoxybenzamide, the trans conformer is more stable and planar, while the cis form is non-planar. nih.gov

Stereochemistry and Biological Activity: Chirality plays a crucial role in the biological activity of many molecules. longdom.orgnih.gov In a study of N-benzyl-2-acetamido-3-methoxypropionamide, a close analogue of the title compound, the anticonvulsant activity was found to reside principally in the (R)-stereoisomer. nih.gov The (R)-isomer had an ED50 value of 4.5 mg/kg, whereas the (S)-isomer's ED50 exceeded 100 mg/kg, demonstrating a significant stereochemical preference for the biological target. nih.gov This highlights that the specific 3D orientation of the substituents is critical for effective interaction with the receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govconicet.gov.ar This approach allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the structural features that are important for activity.

Predictive Models: QSAR studies have been successfully applied to various classes of anticonvulsant compounds, including benzamide derivatives. conicet.gov.ar These models often use molecular descriptors that quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. For a series of 6-methoxy benzamides, QSAR models were developed using both multiple linear regression (MLR) and artificial neural networks (ANN) to predict their dopamine D2 receptor antagonistic activity. nih.gov The study identified that hydrophobic substituents at one position and electron-donating groups at another increased biological activity. researchgate.net

3D-QSAR: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the relationship between the 3D structure of a molecule and its activity. nih.gov These methods can help to visualize the regions around the molecule where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity. For some anticonvulsant enaminones, CoMFA and CoMSIA studies have provided valuable insights for designing more potent compounds. conicet.gov.ar While a specific 3D-QSAR study for this compound was not found in the search results, the application of these methods to structurally related anticonvulsants underscores their utility in this field. conicet.gov.ar

Medicinal Chemistry and Drug Discovery Prospects of 2 Methoxy N 2 Methoxybenzyl Benzamide Derivatives

Role as a Lead Compound for Therapeutic Development

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The benzamide (B126) scaffold is a frequent starting point for such optimization. For instance, the aryl amide group has been identified as a key pharmacophore responsible for high-affinity binding in certain Hedgehog (Hh) pathway antagonists. nih.gov This makes benzamide-containing molecules strong candidates for development as anticancer agents that target the Smoothened (Smo) receptor. nih.gov

The versatility of the benzamide core is demonstrated by the diverse biological activities its derivatives have shown. Researchers have identified benzamide derivatives with potential as antitumor, antiplasmodial, and anti-fatigue agents, as well as modulators for a range of enzymes and receptors, including histone deacetylases (HDACs) and cannabinoid receptors. nih.govnih.govnih.govresearchgate.netmq.edu.auresearchgate.netmdpi.com For example, a 2-phenoxybenzamide (B1622244) derivative identified from the Medicines for Malaria Venture's "Malaria Box" project has shown promising activity against multiple life stages of the P. falciparum parasite, establishing it as a significant lead for the development of new antimalarial drugs. researchgate.netmdpi.com This broad activity profile underscores the potential of compounds like 2-methoxy-N-(2-methoxybenzyl)benzamide to serve as a foundational template for generating novel therapeutics.

Design and Synthesis of Novel Benzamide Analogues for Specific Biological Targets

Starting from a lead compound, medicinal chemists employ strategies of molecular modification to design and synthesize novel analogues with improved properties. This often involves targeting specific biological pathways implicated in disease.

Key Biological Targets and Design Strategies:

Hedgehog (Hh) Signaling Pathway: In the quest for new cancer therapies, researchers have designed and synthesized a series of 2-methoxybenzamide (B150088) derivatives to act as inhibitors of the Hh signaling pathway. nih.gov By introducing an aryl amide group to a known inhibitor scaffold, they created a new chemical class of Smo receptor antagonists. nih.gov One resulting compound demonstrated potent inhibition of the Hh pathway at nanomolar concentrations. nih.gov

Histone Deacetylases (HDACs): Benzamide-based structures, such as Entinostat (MS-275), are known class I selective HDAC inhibitors. nih.govresearchgate.net Novel analogues are designed by modifying the three key regions of the pharmacophore: the zinc-binding group, the linker, and the "cap" group. nih.gov This approach aims to improve potency, selectivity, and pharmacokinetic profiles for applications in oncology. nih.gov

Dual-Target Modulators: A more advanced strategy involves designing a single molecule to interact with multiple targets. N-benzylbenzamide derivatives have been developed as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.org Such compounds are investigated for the treatment of metabolic syndrome, as they can simultaneously address conditions like diabetes and hypertension. acs.org

Glucokinase (GK) Activators: Using a privileged-fragment-merging (PFM) strategy, scientists have generated novel benzamide derivatives that act as potent glucokinase activators, which have potential for treating type 2 diabetes. researchgate.net

Synthetic Methodologies: The synthesis of benzamide derivatives typically involves the formation of an amide bond between a carboxylic acid and an amine. A common method is the reaction of a substituted benzoic acid with an appropriate amine, often facilitated by a coupling agent. For example, 4-formylbenzoic acid can be reacted with 2-(trifluoromethyl)benzylamine (B1294370) using isobutyl chloroformate and triethylamine (B128534). acs.org Other established methods use coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt), or the Mukaiyama reagent (2-chloro-N-methylpyridinium iodide), to facilitate the amide bond formation under mild conditions. mdpi.comnih.gov

Strategies for Enhancing Biological Potency and Selectivity

Once a lead compound is identified, a crucial phase of drug development is its optimization to enhance biological potency and selectivity towards the intended target. This is achieved through systematic Structure-Activity Relationship (SAR) studies, where different parts of the molecule are modified to observe the effect on its biological activity.

Key Optimization Strategies:

Substituent Effects: The nature and position of substituents on the benzamide rings are critical. In the development of sigma-2 (σ2) receptor ligands, it was discovered that adding an electron-donating methoxy (B1213986) group to the benzamide phenyl ring increased σ2 affinity. researchgate.net Strikingly, placing this methoxy group at the para-position resulted in a 631-fold improvement in selectivity for the σ2 receptor over the σ1 receptor. researchgate.net Conversely, studies on HDAC inhibitors showed that an electron-donating hydrophobic group (like methyl) in the para position of the cap group increased potency, while an electron-withdrawing group (like fluorine) decreased it. nih.gov

Positional Isomerism: The location of functional groups can dramatically alter efficacy. In a series of antiplasmodial 2-phenoxybenzamides, a derivative with an N-Boc-piperazinyl substituent at the meta-position of the anilino ring had only moderate activity (IC₅₀ = 3.297 µM). mdpi.com However, moving this same group to the para-position resulted in the most potent and selective compound in the entire series (IC₅₀ = 0.2690 µM). mdpi.com

Molecular Scaffolding: Alterations to the core structure can fine-tune activity. For certain benzamide-based HDAC inhibitors, it was found that a shorter molecular length correlated with stronger inhibitory activity. nih.gov

The following table summarizes SAR findings for a series of antiplasmodial benzamide derivatives, illustrating the impact of substituent position on potency.

CompoundSubstituent Position on Anilino RingAntiplasmodial Activity (PfNF54 IC₅₀, µM)Selectivity Index (S.I.)
Derivative 1 (meta)meta3.29737.58
Derivative 2 (para)para0.2690461.0

Development of Chemical Tools for Biological Research

Beyond their direct therapeutic potential, benzamide derivatives can be developed into "chemical tools" or "probes." These are specialized molecules designed not as drugs, but as instruments to investigate biological processes, validate pharmacological targets, and probe protein function in a native cellular environment. mskcc.orgsnv63.ru

Applications in Research:

Positron Emission Tomography (PET) Imaging Probes: A key application is in molecular imaging. Researchers have successfully synthesized 4-[¹¹C]-Methoxy N-(2-diethylaminoethyl) benzamide (4-[¹¹C]-MBZA), a radiolabeled probe for PET imaging. nih.gov This probe was designed to selectively target melanoma. nih.gov In preclinical studies, 4-[¹¹C]-MBZA showed rapid and high uptake in melanoma tumors, allowing for clear visualization of the tumor on small-animal PET scans. nih.gov This demonstrates the potential of benzamide derivatives as non-invasive diagnostic tools. nih.gov

Activity-Based Probes (ABPs): The benzamide scaffold could be adapted to create activity-based probes. These probes typically contain a reactive group that forms a covalent bond with the target protein (often at its active site) and a reporter tag (e.g., a fluorescent dye or biotin) for detection. mdpi.com Such a tool derived from a benzamide inhibitor could be used to label and identify its specific protein targets within a complex biological sample.

Mechanism of Action Studies: Tool compounds can be created by attaching linkers, such as polyethylene (B3416737) glycol (PEG), to a biologically active molecule. rsc.org These modified probes can be used in pull-down assays to identify binding partners and elucidate the compound's mechanism of action. rsc.org

The development of such chemical tools is essential for advancing the understanding of disease biology and accelerating the drug discovery process. mskcc.org

Future Directions and Research Opportunities

Integration of Advanced Omics Technologies in Benzamide (B126) Research

The "omics" revolution has provided powerful tools for a systems-level understanding of biological processes, which can be pivotal in elucidating the mechanisms of action and potential applications of benzamide compounds. nih.govyoutube.com These high-throughput technologies allow for the comprehensive analysis of large datasets of biological molecules. nih.govresearchgate.net

Genomics and Transcriptomics: These technologies can be used to study how benzamide compounds affect gene expression. nih.gov By analyzing the entire set of genes (genome) or their expression levels (transcriptome), researchers can identify the genetic pathways and networks that are modulated by a specific benzamide. nih.govnih.gov This approach can uncover the molecular mechanisms underlying a compound's effects and help identify potential biomarkers for its activity. nih.gov

Proteomics: This field focuses on the large-scale study of proteins, their structures, and their functions. youtube.comnih.gov For benzamide research, proteomics can identify the specific protein targets with which a compound interacts. Understanding these interactions is crucial for drug development and for predicting potential biological effects. nih.gov

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. youtube.comnih.gov By analyzing the metabolic profiles of cells or organisms exposed to a benzamide, scientists can gain insights into the biochemical pathways affected by the compound. nih.gov

The integration of these omics technologies offers a holistic view of the biological impact of a benzamide, moving from the genetic potential to the functional output of proteins and metabolic changes. youtube.com This comprehensive approach is essential for modern drug discovery and for understanding the broader biological role of chemical compounds. researchgate.netmdpi.com

Exploration of Novel Therapeutic Areas for Benzamide Scaffolds

The benzamide chemical structure is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets. researchgate.netnih.gov This versatility has led to the development of benzamide-containing drugs with a wide range of therapeutic applications. researchgate.net Research continues to uncover new possibilities for these compounds.

Recent studies have focused on designing novel benzamide derivatives as potential antitumor agents. nih.govtandfonline.com For instance, a series of benzamide derivatives were synthesized and found to be potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA damage repair, making it a promising target for cancer therapy. nih.gov One particular compound demonstrated significant anticancer activity against human colorectal cancer cells and was found to induce apoptosis. nih.gov

Furthermore, the benzimidazole (B57391) scaffold, which is structurally related to benzamides, is found in numerous FDA-approved drugs and exhibits a wide array of pharmacological activities, including:

Anticancer nih.gov

Antimicrobial nih.gov

Anti-inflammatory researchgate.netnih.gov

Antidiabetic nih.gov

Antihypertensive researchgate.netnih.gov

The ability of the benzamide and related scaffolds to interact with various biomolecules through hydrogen bonding and other interactions makes them ideal candidates for the rational design of new therapeutic agents. nih.gov The exploration of novel conjugates, such as linking benzoxazole (B165842) and benzamide moieties, has also yielded compounds with promising anti-proliferative activity. tandfonline.com

Green Chemistry Principles in Benzamide Synthesis and Development

The chemical industry is increasingly adopting green chemistry principles to reduce its environmental impact. chemmethod.com This involves designing chemical products and processes that minimize the use and generation of hazardous substances. chemmethod.comrsc.org The synthesis of benzamides is an area where these principles can be effectively applied.

Traditional methods for creating the amide bond often require harsh conditions, catalysts, or the use of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). rsc.orgtandfonline.com Green chemistry offers several alternatives:

Solvent-Free Synthesis: Researchers have developed methods for N-benzoylation that proceed without a solvent, significantly reducing chemical waste. tandfonline.comtandfonline.com For example, using enol esters like vinyl benzoate (B1203000) as an acyl donor allows for the direct synthesis of benzamides at room temperature in a clean and ecocompatible manner. tandfonline.comtandfonline.com

Greener Catalysts: The use of less toxic and more efficient catalysts is a key aspect of green chemistry. Boric acid has been successfully used as a catalyst for the amidation of benzoic acid, providing high yields under relatively mild conditions. sciepub.com

Alternative Solvents: When a solvent is necessary, greener alternatives to conventional hazardous solvents are being explored. rsc.org Bio-based solvents like p-cymene (B1678584) (derived from limonene) and Cyrene™ (derived from cellulose) have been shown to be effective media for amide synthesis. rsc.org

These greener methodologies not only reduce pollution and cost but can also lead to higher yields and simpler purification processes, such as direct crystallization of the product. tandfonline.comtandfonline.comsciepub.com The development of sustainable synthesis routes is a critical area of future research for all chemical compounds, including 2-methoxy-N-(2-methoxybenzyl)benzamide.

Chemical Compound Data

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 2-methoxy-N-[(2-methoxyphenyl)methyl]benzamide nih.gov
Molecular Formula C₁₆H₁₇NO₃ nih.gov
Molecular Weight 271.31 g/mol nih.gov
CAS Number 331440-01-8 nih.gov
XLogP3 2.6 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov

| Rotatable Bond Count | 5 | nih.gov |

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Benzamide
Benzimidazole
Benzoic acid
Benzoxazole
Boric acid
Cyrene™
Dichloromethane (DCM)
N,N-dimethylformamide (DMF)
p-Cymene
Poly(ADP-ribose) polymerase-1 (PARP-1)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methoxy-N-(2-methoxybenzyl)benzamide, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via coupling reactions between 2-methoxybenzoyl chloride and a substituted amine (e.g., 5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine). Pyridine is often used as a solvent and base to neutralize HCl byproducts. Purification involves distillation of excess solvent followed by recrystallization from ethanol or acetone to obtain high-purity crystals . Optimization focuses on stoichiometric ratios (e.g., 1:1 molar ratio of acid chloride to amine) and reaction time (1–2 hours at room temperature).

Q. How is the structure of this compound confirmed using spectroscopic techniques?

  • Methodology :

  • 1H/13C NMR : Aromatic protons (δ 6.8–7.4 ppm) and methoxy groups (δ ~3.8 ppm) are identified. Coupling patterns distinguish substituent positions .
  • LCMS : Molecular ion peaks (e.g., m/z = 254.2 [M+H]+) confirm molecular weight .
  • X-ray crystallography : Single-crystal diffraction (e.g., monoclinic system, a = 29.950 Å, β = 94.78°) validates planar molecular conformation and hydrogen-bonding networks .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodology : Despite lacking GHS classification, standard precautions include:

  • Use of PPE (gloves, lab coats, goggles).
  • Work in a fume hood to avoid inhalation.
  • Waste segregation and disposal via certified hazardous waste services .

Advanced Research Questions

Q. How do X-ray crystallography and SHELX software resolve molecular conformation and stability in this compound?

  • Methodology :

  • SHELX refinement : Hydrogen atoms are geometrically constrained (e.g., N–H = 0.86 Å, C–H = 0.93–0.96 Å) using isotropic displacement parameters (Uiso = 1.2–1.5×Ueq of parent atoms). Planar rings (e.g., thiadiazole and benzamide moieties) are analyzed for coplanarity .
  • Hydrogen bonding : Intramolecular N–H⋯O bonds form six-membered rings, while intermolecular O–H⋯N bonds stabilize crystal packing .

Q. What methodologies assess the biological activity of this compound derivatives targeting the NLRP3 inflammasome?

  • Methodology :

  • In vitro assays : LPS/ATP-stimulated J774A.1 macrophages measure IL-1β release inhibition (IC50 ~8.45 μM). Bone-marrow-derived macrophages confirm NLRP3 specificity .
  • In vivo models : Experimental autoimmune encephalomyelitis (EAE) in mice evaluates therapeutic efficacy. Prophylactic vs. therapeutic dosing regimens correlate IL-1β suppression with reduced Th17 response .
  • Immunoprecipitation : Validates disruption of NLRP3/ASC protein interactions under inflammatory conditions .

Q. How do reaction conditions influence mechanistic pathways in synthesizing methoxy-substituted benzamides?

  • Methodology :

  • Organometallic mechanism (basic conditions) : Cu(II)-mediated directed C–H methoxylation occurs via a five-membered metallacycle intermediate .
  • Single-electron transfer (acidic conditions) : Non-directed chlorination proceeds through radical intermediates, confirmed by computational studies (e.g., spin density maps) . Divergent products highlight pH-dependent mechanistic control.

Q. What strategies ensure robust polymorph screening for this compound in pharmacological studies?

  • Methodology :

  • Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and phase transitions (e.g., 513–514 K).
  • XRD screening : Compares lattice parameters (e.g., monoclinic vs. rhombic systems) to detect metastable forms .
  • Solvent-mediated crystallization : Ethanol or acetone recrystallization under controlled cooling rates (e.g., slow evaporation vs. flash cooling) stabilizes desired polymorphs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.